molecular formula C12H14N2O B038339 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one CAS No. 113582-25-5

1-(2-(Methylamino)ethyl)quinolin-2(1H)-one

Cat. No. B038339
CAS RN: 113582-25-5
M. Wt: 202.25 g/mol
InChI Key: IRYVZRBNESVEMB-UHFFFAOYSA-N
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Description

1-(2-(Methylamino)ethyl)quinolin-2(1H)-one, also known as MQ, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of quinoline, a heterocyclic aromatic compound that has been widely used in medicinal chemistry. MQ has been identified as a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Mechanism of Action

The mechanism of action of 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one is not fully understood. However, several studies have suggested that the compound exerts its biological effects through the inhibition of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation. Moreover, 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may act as a potential chemotherapeutic agent.
Biochemical and Physiological Effects:
1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. Moreover, 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has been found to modulate the expression of various cytokines and chemokines involved in the immune response. Additionally, 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may act as a potential antimetastatic agent.

Advantages and Limitations for Lab Experiments

1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained with high purity and yield. Moreover, 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has been found to exhibit low toxicity in vitro and in vivo, suggesting that it may be a safe compound for use in scientific research. However, there are also some limitations associated with the use of 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one in lab experiments. The compound has poor solubility in water, which may limit its use in certain experimental conditions. Moreover, the mechanism of action of 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one is not fully understood, which may limit its potential applications in scientific research.

Future Directions

There are several future directions for the study of 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one. First, further studies are needed to elucidate the mechanism of action of the compound. Second, the potential applications of 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one in the treatment of various diseases should be further investigated. Third, the development of novel derivatives of 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one with improved solubility and potency may enhance its potential applications in scientific research. Fourth, the use of 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one in combination with other therapeutic agents may enhance its efficacy and reduce potential side effects. Finally, the development of novel drug delivery systems for 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one may enhance its potential applications in clinical settings.

Synthesis Methods

1-(2-(Methylamino)ethyl)quinolin-2(1H)-one can be synthesized through a multistep process that involves the condensation of 2-acetylquinoline with methylamine followed by reduction and cyclization. The final product is obtained through purification and isolation techniques. The synthesis of 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has been reported in several studies, and the compound has been obtained with high purity and yield.

Scientific Research Applications

1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has been investigated for its potential applications in scientific research. The compound has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested as a potential chemotherapeutic agent for the treatment of various types of cancer. Moreover, 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has been found to possess neuroprotective effects and has been suggested as a potential therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 1-(2-(Methylamino)ethyl)quinolin-2(1H)-one has been found to modulate the immune response and has been suggested as a potential therapeutic agent for the treatment of inflammatory conditions.

properties

CAS RN

113582-25-5

Product Name

1-(2-(Methylamino)ethyl)quinolin-2(1H)-one

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

1-[2-(methylamino)ethyl]quinolin-2-one

InChI

InChI=1S/C12H14N2O/c1-13-8-9-14-11-5-3-2-4-10(11)6-7-12(14)15/h2-7,13H,8-9H2,1H3

InChI Key

IRYVZRBNESVEMB-UHFFFAOYSA-N

SMILES

CNCCN1C(=O)C=CC2=CC=CC=C21

Canonical SMILES

CNCCN1C(=O)C=CC2=CC=CC=C21

synonyms

2(1H)-Quinolinone,1-[2-(methylamino)ethyl]-(9CI)

Origin of Product

United States

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